
Alloxanthoxyletin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alloxanthoxyletin is a natural product found in Dinosperma melanophloium and Zanthoxylum americanum with data available.
Aplicaciones Científicas De Investigación
Anticancer Properties
Alloxanthoxyletin, a natural pyranocoumarin isolated from various plants, demonstrates significant anticancer properties. Studies have shown that alloxanthoxyletin and its derivatives exhibit cytotoxic effects on various cancer cell lines, including human melanoma (HTB-140) and lung carcinoma cells (A549). Notably, these compounds have been found to induce apoptosis in cancer cells, highlighting their potential as anticancer agents. Derivatives of alloxanthoxyletin, such as O-aminoalkyl substituted alloxanthoxyletins and seselins, have also shown strong cytotoxic potential, particularly against HTB-140 cells, with mechanisms involving early apoptosis induction (Jóźwiak et al., 2019), (Ostrowska et al., 2017).
Cytotoxic Effects
Alloxanthoxyletin has demonstrated cytotoxic effects on human leukemia cells (HL-60). A study found that alloxanthoxyletin was one of several compounds isolated from the northern prickly ash (Zanthoxylum americanum) that inhibited the incorporation of tritiated thymidine into these cells (Ju et al., 2001).
Role in Inflammation and Potential COVID-19 Treatment
Alloxanthoxyletin has been identified as a major and active constituent in relieving neutrophilic inflammation. It was also found to interact with certain human enzymes, suggesting a role in activating specific pathways like Nrf2. Intriguingly, preliminary research indicated that alloxanthoxyletin may interfere with the life cycle of SARS-CoV-2, suggesting potential applications in COVID-19 treatment (Hu et al., 2022).
Synthesis and Mechanism of Action
Synthetic approaches to alloxanthoxyletin have been explored, with the construction of its skeletons achieved in water without an additional catalyst. This suggests a feasible method for producing alloxanthoxyletin derivatives for further study and potential applications (Cao et al., 2013).
Propiedades
Número CAS |
731-75-9 |
|---|---|
Nombre del producto |
Alloxanthoxyletin |
Fórmula molecular |
C15H14O4 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
5-methoxy-2,2-dimethylpyrano[2,3-h]chromen-8-one |
InChI |
InChI=1S/C15H14O4/c1-15(2)7-6-10-11(17-3)8-12-9(14(10)19-15)4-5-13(16)18-12/h4-8H,1-3H3 |
Clave InChI |
WTBVBNPZXAQTHI-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(C=C3C(=C2O1)C=CC(=O)O3)OC)C |
SMILES canónico |
CC1(C=CC2=C(C=C3C(=C2O1)C=CC(=O)O3)OC)C |
Otros números CAS |
731-75-9 |
Sinónimos |
5-methoxy-2,2-dimethyl-2H,8H-pyrano(2,3-f)chromen-8-one alloxanthoxyletin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




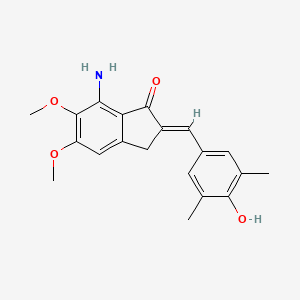

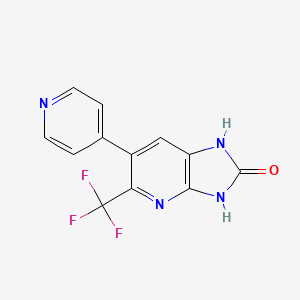
![4-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]butyl-(diaminomethylidene)azanium](/img/structure/B1236085.png)
![2-[(2-methylphenyl)amino]-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B1236087.png)
![2-[4-(4-Butyl-phenyl)-thiazol-2-yl]-3-(5-methyl-furan-2-yl)-acrylonitrile](/img/structure/B1236088.png)
![(E)-3-(1,3-benzothiazol-2-yl)-4-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]but-3-enoic acid](/img/structure/B1236089.png)
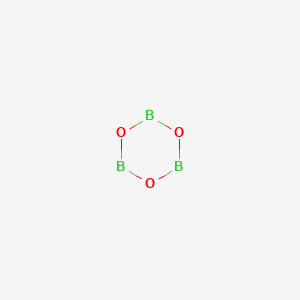

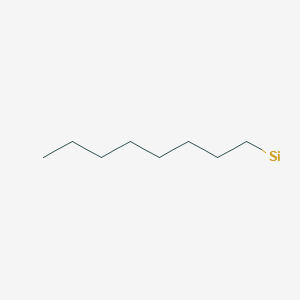
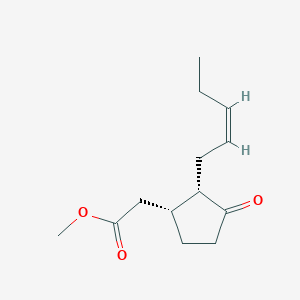
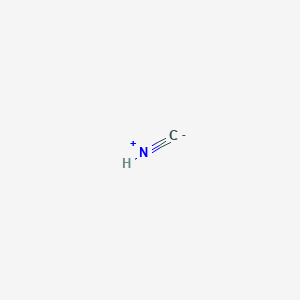
![methyl (2Z,5Z)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-2,5-dienoate](/img/structure/B1236096.png)